molecular formula C19H22N2O3 B15041110 4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B15041110
M. Wt: 326.4 g/mol
InChI Key: PSPLPPYNGLDIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This particular compound features a cyclohexene ring, a methoxy group, and a nitro group, making it a unique structure with potential for various chemical reactions and applications.

Chemical Reactions Analysis

4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Scientific Research Applications

4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar compounds to 4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE include other quinoline derivatives such as:

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H22N2O3/c1-24-17-11-13(21(22)23)10-16-14-8-5-9-15(14)18(20-19(16)17)12-6-3-2-4-7-12/h2-3,5,8,10-12,14-15,18,20H,4,6-7,9H2,1H3

InChI Key

PSPLPPYNGLDIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4CCC=CC4)[N+](=O)[O-]

Origin of Product

United States

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